molecular formula C16H20ClN B1332839 Bis(2-phenylethyl)amine hydrochloride CAS No. 6332-28-1

Bis(2-phenylethyl)amine hydrochloride

Cat. No.: B1332839
CAS No.: 6332-28-1
M. Wt: 261.79 g/mol
InChI Key: GBMYHLWTKLNQKD-UHFFFAOYSA-N
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Description

Bis(2-phenylethyl)amine hydrochloride: is an organic compound that belongs to the class of amines. It is a derivative of phenethylamine, which is a naturally occurring monoamine alkaloid. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-phenylethyl)amine hydrochloride typically involves the reaction of 2-phenylethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2-Phenylethylamine+HClBis(2-phenylethyl)amine hydrochloride\text{2-Phenylethylamine} + \text{HCl} \rightarrow \text{this compound} 2-Phenylethylamine+HCl→Bis(2-phenylethyl)amine hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound may involve more complex processes to ensure high yield and purity. These methods often include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis(2-phenylethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.

Major Products Formed:

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Bis(2-phenylethyl)amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

    Phenethylamine: A naturally occurring monoamine alkaloid with similar structural features.

    Dopamine: A neurotransmitter that is structurally related to phenethylamine.

    Amphetamines: A class of compounds that include substituted phenethylamines with stimulant effects.

Uniqueness: Bis(2-phenylethyl)amine hydrochloride is unique due to its specific chemical structure, which allows it to interact with particular molecular targets in the body. This interaction can result in distinct biological effects that are not observed with other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and ability to interact with specific molecular targets make it a valuable tool in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-phenyl-N-(2-phenylethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMYHLWTKLNQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6332-28-1
Record name Benzeneethanamine, hydrochloride
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Record name bis(2-phenylethyl)amine hydrochloride
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